molecular formula C20H19NO4 B5878002 N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide

N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B5878002
M. Wt: 337.4 g/mol
InChI Key: FWSSVSFMMDIQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide, also known as EMIDA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMIDA is a synthetic compound that has been synthesized through a multi-step process, and its unique chemical structure makes it an attractive candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation. N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the p53 tumor suppressor pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to reduce inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for certain targets, its ability to penetrate cell membranes, and its low toxicity. However, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide also has some limitations, including its relatively complex synthesis method and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide-based therapies for cancer and inflammatory diseases. Additionally, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide could be used as a tool compound for studying the role of COX-2 and the p53 pathway in cancer and inflammation.

Synthesis Methods

The synthesis of N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 2-ethyl-1,3-dioxoindane with 4-methoxyphenylacetic acid in the presence of a catalyst. The resulting intermediate is then subjected to various chemical reactions, including reduction, acetylation, and purification, to obtain the final product.

Scientific Research Applications

N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2-ethyl-1,3-dioxoinden-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-20(18(23)16-7-5-6-8-17(16)19(20)24)21(13(2)22)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSSVSFMMDIQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)N(C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-1,3-dioxoinden-2-yl)-N-(4-methoxyphenyl)acetamide

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